molecular formula C14H9N5O B2685884 4-phenyltetrazolo[1,5-a]quinazolin-5(4H)-one CAS No. 59342-38-0

4-phenyltetrazolo[1,5-a]quinazolin-5(4H)-one

Cat. No.: B2685884
CAS No.: 59342-38-0
M. Wt: 263.26
InChI Key:
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Description

4-Phenyltetrazolo[1,5-a]quinazolin-5(4H)-one is a heterocyclic compound that features a tetrazole ring fused to a quinazoline moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The unique structure of this compound allows it to participate in various chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyltetrazolo[1,5-a]quinazolin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with phenylhydrazine in the presence of a suitable oxidizing agent. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the tetrazole ring.

Reaction Conditions:

    Solvent: Dimethylformamide (DMF) or ethanol

    Temperature: 80-120°C

    Catalyst: Often, a base such as potassium carbonate is used

    Oxidizing Agent: Hydrogen peroxide or iodine

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This often involves continuous flow reactors where the reaction conditions can be tightly controlled. The use of safer and more environmentally friendly oxidizing agents is also preferred to minimize hazardous waste.

Chemical Reactions Analysis

Types of Reactions

4-Phenyltetrazolo[1,5-a]quinazolin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the tetrazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Quinazoline-5-ones

    Reduction Products: Dihydroquinazoline derivatives

    Substitution Products: Various substituted tetrazoloquinazolines depending on the reagents used.

Scientific Research Applications

4-Phenyltetrazolo[1,5-a]quinazolin-5(4H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Tetrazolo[1,5-a]quinazoline: Lacks the phenyl group, leading to different reactivity and biological activity.

    Phenyltetrazole: Contains only the tetrazole ring with a phenyl group, missing the quinazoline moiety.

    Quinazolinone: A simpler structure without the tetrazole ring, often used in different medicinal applications.

Uniqueness

4-Phenyltetrazolo[1,5-a]quinazolin-5(4H)-one is unique due to the combination of the tetrazole and quinazoline rings, which imparts distinct chemical and biological properties. This dual-ring system allows for a broader range of chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research.

Properties

IUPAC Name

4-phenyltetrazolo[1,5-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N5O/c20-13-11-8-4-5-9-12(11)19-14(15-16-17-19)18(13)10-6-2-1-3-7-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWMYPHKPLPXXJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N4C2=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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